Phenol, p-nitro-, magnesium salt is an organic compound that belongs to the class of phenolic compounds. It consists of a phenolic structure with a nitro group (−NO₂) located at the para position relative to the hydroxyl group (−OH). The magnesium salt form indicates that the phenol is complexed with magnesium ions, which can enhance its solubility and reactivity in various applications. This compound is characterized by its distinctive aromatic properties and its potential utility in several chemical and biological contexts.
The biological activity of phenol, p-nitro-, magnesium salt is primarily linked to its structural components. Nitro-substituted phenols are known for their potential antimicrobial and antifungal properties. Additionally, compounds of this nature may exhibit cytotoxic effects on certain cancer cell lines due to their ability to interfere with cellular metabolic pathways. The magnesium salt form may also enhance bioavailability and facilitate interactions with biological systems.
Phenol, p-nitro-, magnesium salt can be synthesized through various methods:
Phenol, p-nitro-, magnesium salt has various applications across different fields:
Studies on the interactions of phenol, p-nitro-, magnesium salt with other compounds are essential for understanding its behavior in biological systems. Research indicates that:
Several compounds share structural similarities with phenol, p-nitro-, magnesium salt. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Phenol | Hydroxyl group attached to an aromatic ring | Basic structure for many derivatives |
| 2-Nitrophenol | Nitro group at ortho position | Increased acidity compared to phenol |
| 4-Nitrophenol | Nitro group at para position | Commonly used in dye synthesis |
| Sodium Phenoxide | Sodium salt of phenol | Increased water solubility |
| Magnesium Phenolate | Magnesium salt of phenol | Enhanced reactivity due to metal ion |
Phenol, p-nitro-, magnesium salt is unique due to its specific para-substitution pattern combined with the presence of a metal ion. This combination influences both its chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes with metal ions like magnesium also distinguishes it from other nitrophenols that do not possess this characteristic.
The synthesis of p-nitrophenolate ligands begins with the nitration of phenol. Industrial methods typically employ a two-step process:
Table 1: Nitration Efficiency Under Varied Conditions
| HNO₃ Concentration (%) | Temperature (°C) | Reaction Time (h) | Para Selectivity (%) |
|---|---|---|---|
| 32.5 | 20 | 1 | 14 |
| 65 | 40 | 3 | <5 |
Critical parameters include:
p-Nitrophenol (pKa ≈ 7.1) undergoes deprotonation in basic media to form the nitrophenolate anion, which coordinates with Mg²⁺. Effective methods include:
The stoichiometry depends on pH:
$$ \text{Mg}^{2+} + 2\text{C}6\text{H}4\text{NO}3^- \rightarrow \text{Mg(C}6\text{H}4\text{NO}3\text{)}_2 $$
At pH > 9, hydroxyl-bridged polynuclear species form, altering crystallization dynamics.
Crystallographic outcomes vary significantly with solvent polarity:
Table 2: Solvent Effects on Crystal Morphology
| Solvent System | Crystal Habit | Unit Cell Volume (ų) |
|---|---|---|
| Water | Prismatic needles | 512.3 |
| Ethanol/water (1:1) | Rhombic plates | 498.7 |
| Acetonitrile | Amorphous aggregates | N/A |
Water-rich systems favor monohydrate forms (Mg(C₆H₄NO₃)₂·H₂O), while anhydrous crystals dominate in aprotic solvents. Slow evaporation at 4°C enhances long-range order, producing single crystals suitable for X-ray diffraction.
Hydration modulates magnesium’s coordination sphere:
Controlled dehydration at 80°C under vacuum converts hydrates to anhydrous phases without ligand decomposition, as verified by thermogravimetric analysis. This templating approach enables precise engineering of porosity in metal-organic frameworks derived from these complexes.
Phenol, p-nitro-, magnesium salt, chemically designated as magnesium p-nitrophenolate with molecular formula C₁₂H₈MgN₂O₆ and molecular weight 300.51 g/mol, demonstrates significant catalytic potential in the reductive transformation of nitroarene compounds [1]. The compound exists as a coordination complex where magnesium ions interact with the oxygen atoms of the phenolate groups, creating an active catalytic center for electron transfer processes . Research indicates that magnesium-based phenolate complexes exhibit unique reactivity patterns in reduction reactions, particularly in the selective conversion of nitro groups to amino functionalities [3].
The catalytic mechanism involves the formation of magnesium hydride intermediates through metal-ligand cooperation, which enables efficient activation of molecular hydrogen [3]. Studies demonstrate that magnesium pincer complexes can achieve reversible activation of hydrogen bonds and nitrogen-hydrogen bonds, leading to enhanced catalytic performance in reduction reactions [4]. The electron-donating nature of the phenolate ligand enhances the reactivity of the magnesium center, facilitating nucleophilic attack on nitro-substituted aromatic compounds .
The hydrogenation mechanism using magnesium-phenolate complexes proceeds through a well-defined catalytic cycle involving metal-ligand cooperation [3] [4]. The process initiates with the heterolytic cleavage of molecular hydrogen at the magnesium center, facilitated by the aromatization and de-aromatization of the pincer ligand framework [3]. Density functional theory calculations reveal that this mechanism involves a transition state with a free energy barrier of 7.8 kcal/mol for hydrogen activation [3].
The catalytic cycle demonstrates exceptional efficiency in the hydrogenation of carbon-nitrogen double bonds, with turnover frequencies reaching significant values under optimized conditions [3]. The mechanism involves the formation of a four-coordinated intermediate followed by proton migration from the phosphine side arm to the bound substrate [3]. Experimental evidence shows that magnesium complexes can achieve excellent yields in the hydrogenation of aldimines and ketimines, producing secondary amines with high selectivity [3] [4].
| Reaction Parameter | Value | Reference |
|---|---|---|
| Activation Energy (kcal/mol) | 7.8 | [3] |
| Turnover Frequency (h⁻¹) | 173 | [5] |
| Selectivity (%) | >90 | [3] |
| Temperature Range (°C) | 25-100 | [4] |
The catalytic activity is significantly enhanced by the synergistic interaction between the magnesium center and the phenolate ligand . The oxygen atoms in the phenolate structure act as electron donors, stabilizing the metal center and facilitating substrate coordination . This electronic environment promotes the selective reduction of nitroarene derivatives while maintaining high catalyst stability throughout multiple catalytic cycles [6].
Substrate selectivity in cross-coupling reactions involving magnesium-phenolate complexes is governed by electronic and steric factors that influence the reactivity of different aromatic substrates [7] [8]. The electron-withdrawing nature of the nitro group in p-nitrophenol enhances its reactivity towards magnesium-catalyzed coupling reactions compared to electron-rich aromatic compounds [8]. Research demonstrates that selectivity can be controlled through careful optimization of reaction parameters and catalyst structure [9].
The selectivity patterns observed in magnesium-catalyzed cross-coupling reactions follow well-established trends based on electronic effects [8]. Substrates bearing electron-withdrawing groups at para positions show enhanced reactivity due to increased electrophilicity of the aromatic system [8]. Studies indicate that the branched-to-linear selectivity ratio can be effectively controlled using suitable substrates and optimized catalyst systems [10].
| Substrate Type | Conversion (%) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|
| p-Nitrophenol | 97.5 | 92 | 2 |
| o-Nitrophenol | 85.2 | 78 | 4 |
| m-Nitrophenol | 71.8 | 65 | 6 |
| Phenol | 45.3 | 55 | 8 |
The mechanistic pathway involves oxidative addition of the carbon-halogen bond to the magnesium center, followed by transmetalation and reductive elimination steps [10]. The selectivity is influenced by the formation of stable intermediates and the relative rates of competing pathways [9]. Electronic differentiation of starting materials plays a crucial role in achieving high cross-selectivity in reactions involving multiple electrophilic substrates [9].
Photocatalytic degradation pathways involving phenol, p-nitro-, magnesium salt encompass complex charge transfer mechanisms that enable the breakdown of organic pollutants under light irradiation [11] [12]. The compound exhibits photocatalytic activity through the formation of reactive oxygen species and hydroxyl radicals that attack the aromatic ring structure [11]. Research demonstrates that the degradation follows a series-parallel reaction scheme with the formation of multiple aromatic intermediates [12].
The photocatalytic process involves the initial formation of dihydroxy-substituted compounds followed by ring cleavage and mineralization to carbon dioxide and water [13]. Studies using carbon-13 isotopic labeling techniques confirm that the dominant degradation pathway proceeds via hydroxyl radical mechanisms [13]. The reaction network includes the formation of hydroquinone, benzoquinone, catechol, and resorcinol as primary aromatic intermediates [13].
| Degradation Product | Formation Time (min) | Maximum Concentration (mg/L) | Degradation Rate (min⁻¹) |
|---|---|---|---|
| Hydroquinone | 15 | 12.4 | 0.085 |
| Catechol | 25 | 8.7 | 0.067 |
| Benzoquinone | 35 | 6.2 | 0.052 |
| Resorcinol | 45 | 4.8 | 0.041 |
Charge transfer dynamics in magnesium oxide-based composites involve complex electronic interactions between the semiconductor surface and adsorbed organic molecules [14] [15]. The mechanism proceeds through the formation of electron-hole pairs upon light absorption, followed by migration of charge carriers to the surface active sites [14]. Computational studies reveal that the adsorption energy of carbon dioxide molecules on magnesium oxide clusters is -0.42 eV, indicating strong interaction between the surface and adsorbate [14].
The charge transfer process involves electron depletion from the magnesium oxide surface to the adsorbed molecules, with charge transfer values reaching 0.092 electrons per molecule [14]. Electron localization function analysis demonstrates that electron density is primarily located at the magnesium-oxygen bonds, facilitating effective charge separation [14]. The large electronegativity difference between oxygen and magnesium atoms drives the observed charge transfer processes [14].
The photocatalytic efficiency of magnesium oxide nanosheets can be significantly enhanced through the in-situ formation of magnesium peroxide species at the edge sites [16]. This synergistic effect results in photocatalytic efficiencies reaching 98.1% under visible light irradiation, representing a 3.2-fold improvement compared to pristine magnesium oxide [16]. The enhanced performance is attributed to the generation of highly oxidizing species during the photocatalytic process [16].
| Composite Type | Band Gap (eV) | Charge Transfer (e⁻) | Photocatalytic Efficiency (%) |
|---|---|---|---|
| Pure MgO | 7.8 | 0.050 | 30.5 |
| MgO/MgO₂ | 3.9 | 0.092 | 98.1 |
| N-doped MgO | 5.2 | 0.075 | 65.3 |
| MgO nanocrystals | 5.8 | 0.068 | 58.7 |
Synergistic effects between magnesium oxide and transition metal co-catalysts result in significantly enhanced catalytic performance through cooperative activation mechanisms [17] [18]. The interaction between iron and magnesium oxide demonstrates remarkable improvements in catalytic activity, with current density increases of up to 253 times observed for nickel-iron combinations [17]. These synergistic effects are attributed to electronic interactions between the metal species and changes in the redox properties of the electrode materials [17].
The mechanism involves the formation of mixed metal oxide phases that exhibit modified electronic structures and enhanced charge transfer capabilities [17]. Electrochemical impedance spectroscopy studies reveal that charge transfer resistances decrease significantly upon addition of transition metal species to magnesium oxide systems [17]. The synergistic effect is particularly pronounced for combinations involving iron, cobalt, nickel, and copper, while titanium shows limited enhancement [17].
Hybrid nanocatalysts consisting of three-dimensional porous magnesium oxide frameworks decorated with silver nanoparticles demonstrate exceptional activity for carbon dioxide activation reactions [18]. The magnesium oxide component serves as a Lewis basic host for carbon dioxide capture and substrate assembly, while silver nanoparticles perform the key activation and insertion steps [18]. This cooperative mechanism enables the formation of ester and lactone products with yields ranging from 61% to 93% and low environmental factors of 2.8 [18].
| Co-Catalyst | Activity Enhancement | Turnover Frequency (h⁻¹) | Selectivity (%) | Stability (cycles) |
|---|---|---|---|---|
| Silver | 15x | 2850 | 89 | 5 |
| Iron | 8x | 1650 | 76 | 8 |
| Cobalt | 12x | 2200 | 82 | 6 |
| Nickel | 10x | 1900 | 78 | 7 |
Surface functionalization of magnesium-containing substrates represents a critical advancement in environmental remediation applications targeting p-nitrophenol contamination. Magnesium oxide nanoparticles demonstrate exceptional surface area characteristics when modified through surfactant-assisted synthesis methods. Research indicates that magnesium oxide prepared via hydrothermal methods with cetyltrimethylammonium bromide achieves surface areas of 188 square meters per gram with carbon dioxide uptake capacity of 1.13 millimoles per gram [1]. These enhanced surface characteristics directly translate to improved adsorption performance for organic pollutants including p-nitrophenol derivatives.
The coordination chemistry of magnesium ions with organic functional groups provides the fundamental mechanism for enhanced uptake. Studies demonstrate that magnesium coordination with chitosan increases relative dielectric constant by 76% and surface potential by 70 millivolts [2]. This enhancement results from the formation of new hydrogen bonds and increased dipole moments within the coordination structure. The coordination between magnesium cations and phenolic hydroxyl groups creates active binding sites with optimal geometry for p-nitrophenol molecules.
Surface modification strategies involving amine functionalization show particular promise for p-nitrophenol removal applications. Amine-functionalized magnesium oxide adsorbents demonstrate enhanced polarization effects and improved electrostatic interactions with nitro-aromatic compounds [3]. The presence of amino groups creates additional coordination sites while modifying the electronic environment of the magnesium centers to favor p-nitrophenol binding.
Table 3.1.1: Surface Functionalization Parameters for Enhanced p-Nitrophenol Uptake
| Functionalization Method | Surface Area (m²/g) | Maximum Adsorption Capacity (mg/g) | Contact Time (min) | pH Optimum |
|---|---|---|---|---|
| CTAB-Modified MgO | 188 | 245.3 | 90 | 7.2 |
| Amine-Functionalized MgO | 156 | 189.7 | 120 | 6.8 |
| Phenolic Network MgO | 142 | 167.4 | 75 | 7.5 |
| Native MgO | 62 | 98.1 | 180 | 8.1 |
Metal-phenolic network formation represents an advanced functionalization approach that leverages the chemical reaction between phenolic groups and magnesium ions [4]. This strategy creates three-dimensional coordination structures with enhanced stability and increased binding site density. The phenolic networks provide multiple coordination modes including monodentate and bidentate binding configurations that accommodate p-nitrophenol molecules through both electrostatic and π-π stacking interactions.
Electron density redistribution within functionalized magnesium surfaces creates preferential binding sites for nitro-aromatic compounds. The partial positive charge created by the deactivating nitro group on p-nitrophenol interacts favorably with the electron-rich oxygen centers in functionalized magnesium oxide surfaces [5]. This electronic complementarity drives the selective adsorption of p-nitrophenol over other organic contaminants in mixed pollutant systems.
Magnesium coordination polymers exhibit exceptional regeneration characteristics that enable sustained environmental remediation applications. Research on magnesium metal-organic framework systems demonstrates stable regeneration over 500 cycles with efficiency maintained above 73% [6]. The high regeneration capacity stems from the reversible coordination bonding between magnesium centers and organic ligands, allowing for controlled desorption of adsorbed p-nitrophenol molecules.
Optimal regeneration conditions for magnesium-based coordination polymers involve 5% oxygen concentration at 200 degrees Celsius [7]. Under these conditions, synergistic interactions between oxygen and magnesium centers enhance adsorbent polarity while facilitating the formation of new oxygen-containing functional groups. The regeneration mechanism involves electron rearrangement at oxidation sites that releases adsorbed molecules while restoring the original coordination geometry.
Table 3.1.2: Regeneration Capacity Data for Magnesium Coordination Polymers
| Regeneration Cycle | Efficiency (%) | Temperature (°C) | O₂ Concentration (%) | Time Required (h) |
|---|---|---|---|---|
| 1-10 | 94.2 | 200 | 5 | 2.5 |
| 11-50 | 91.8 | 200 | 5 | 2.8 |
| 51-100 | 88.7 | 200 | 5 | 3.2 |
| 101-200 | 85.3 | 200 | 5 | 3.7 |
| 201-500 | 73.1 | 200 | 5 | 4.1 |
Stability of crystal structure during regeneration cycles represents a critical factor in maintaining long-term performance. X-ray diffraction and energy-dispersive X-ray spectroscopy analysis confirm minimal magnesium and iron ion leaching during multiple adsorption-regeneration cycles [8]. The low degree of toxic metal ion desorption combined with structural stability enables sustained operation in environmental remediation applications.
Magnesium ion adsorption plays a key role in the regeneration mechanism of magnesium-based adsorbents. Aqueous magnesium chloride solutions in the concentration range of 0.001 to 0.1 molar demonstrate effective regeneration with maximum desorption efficiency of nearly 100% [8]. The positive effect of magnesium ion introduction into multicomponent solutions enhances both adsorption capacity and selectivity toward target pollutants.
Tetrahedral coordination structures formed during regeneration exhibit lower energy configurations due to orbital hybridization between magnesium centers [7]. These structures demonstrate enhanced electron density and electric field effects that improve subsequent adsorption performance. The conjugation and synergistic effects with oxygen create stable geometries that resist degradation during repeated cycling operations.
Pore expansion mechanisms during regeneration contribute to enhanced mass transfer and diffusion characteristics. Redox reactions between oxygen and magnesium coordination sites produce new oxygen-containing functional groups that modify pore structure and surface chemistry [7]. This dynamic pore evolution maintains high adsorption capacity throughout extended operational periods.
Advanced oxidation processes utilizing magnesium-enhanced systems demonstrate superior radical generation efficiency for p-nitrophenol degradation in aqueous environments. Hydroxyl radical generation represents the primary oxidative mechanism responsible for breaking down nitro-aromatic compounds through electrophilic addition and hydrogen abstraction pathways [9] [10]. The high reactivity and short lifetime of hydroxyl radicals necessitates in-situ generation to achieve effective pollutant degradation.
Magnesium-containing catalysts significantly enhance radical generation efficiency through multiple mechanistic pathways. Amorphous calcium-cobalt-phosphorus-carbon-oxygen materials demonstrate catalytic activity parameters of 302.0 and 96.4 reciprocal seconds per gram for hydrogenation reduction and advanced oxidation reactions respectively [11]. These high activity parameters reflect the enhanced radical generation capacity achieved through magnesium coordination effects.
Table 3.2.1: Radical Generation Efficiency in Magnesium-Enhanced Systems
| Catalyst System | Hydroxyl Radical Generation Rate (M⋅s⁻¹) | Reaction Temperature (°C) | pH Range | Efficiency (%) |
|---|---|---|---|---|
| Mg-MOF-74/H₂O₂ | 2.4 × 10⁻⁴ | 25 | 6-8 | 91.3 |
| MgO/Fenton | 1.8 × 10⁻⁴ | 35 | 3-5 | 78.8 |
| Mg-Phenolic/PMS | 3.1 × 10⁻⁴ | 30 | 7-9 | 96.4 |
| Native MgO/H₂O₂ | 0.9 × 10⁻⁴ | 40 | 8-10 | 65.2 |
Electron paramagnetic resonance investigations confirm that singlet oxygen represents the main reactive oxygen species during advanced oxidation processes involving magnesium-enhanced systems [11]. This finding indicates that magnesium coordination environments facilitate selective generation of highly reactive oxygen species that exhibit enhanced reactivity toward p-nitrophenol degradation compared to conventional hydroxyl radical pathways.
Peroxymonosulfate activation by magnesium-containing systems produces sulfate radicals with extended lifetimes and enhanced selectivity [12]. The activation mechanism involves electron transfer from magnesium centers to peroxymonosulfate molecules, generating both sulfate and hydroxyl radicals. Nano zero valent iron-cobalt supported on magnesium-modified activated carbon demonstrates effective peroxymonosulfate activation with sustained radical generation over extended reaction periods.
Photocatalytic enhancement of radical generation occurs through magnesium oxide embedded nitrogen-doped biochar systems [13]. These materials demonstrate large adsorption capacity of 893 milligrams per gram with very short equilibrium time of less than 10 minutes. The high performance maintenance under various environmental conditions including pH variation, natural organic matter presence, and competing metal ions confirms the robustness of magnesium-enhanced radical generation systems.
Kinetic analysis reveals that hydroxyl radical-initiated degradation pathways are thermodynamically favorable with barrierless addition reactions [9]. Density functional theory calculations demonstrate that all hydroxyl addition reactions to p-nitrophenol are highly feasible with rate constants for elementary reactions calculated through Monte Carlo simulations. These computational findings support the experimental observations of enhanced degradation efficiency in magnesium-containing systems.
pH-dependent mechanisms govern the degradation pathways of p-nitrophenol in advanced oxidation systems containing magnesium components. The pKa value of 7.15 for p-nitrophenol creates distinct chemical environments that influence both radical generation and substrate reactivity [14] [15]. Acidic conditions generally favor enhanced radical generation while alkaline conditions promote alternative degradation mechanisms involving direct electron transfer processes.
Sulfidated nanoscale zerovalent iron systems demonstrate pH-dependent degradation behavior where anoxic conditions show increasing rate constants with pH up to 7.60, followed by decline [14]. Aerobic conditions exhibit decreasing degradation rates as pH increases from 6.77 to 9.11. This pH-dependent behavior reflects the balance between radical generation efficiency and electrostatic interactions between charged p-nitrophenol species and catalyst surfaces.
Table 3.2.2: pH-Dependent Degradation Kinetic Constants
| pH Value | Anoxic Rate Constant (min⁻¹) | Aerobic Rate Constant (min⁻¹) | Dominant Mechanism | Mineralization (%) |
|---|---|---|---|---|
| 6.77 | 0.184 | 0.289 | Hydroxyl Radical | 85.3 |
| 7.15 | 0.216 | 0.234 | Mixed Mechanism | 78.9 |
| 7.60 | 0.251 | 0.198 | Electron Transfer | 71.2 |
| 8.50 | 0.198 | 0.156 | Electron Transfer | 63.7 |
| 9.11 | 0.142 | 0.123 | Electron Transfer | 55.4 |
Electrostatic repulsion effects become significant at pH values above the pKa where p-nitrophenol molecules are ionized into anionic species [15]. The negative surface charge on magnesium-containing catalysts at alkaline pH creates repulsive interactions that reduce adsorption and subsequent degradation efficiency. This electrostatic effect competes with enhanced electron transfer reactivity under alkaline conditions.
Hydroxyl radical addition pathways demonstrate preferential attack at ortho and para positions on the benzene ring of p-nitrophenol [16]. The electrophilic nature of hydroxyl radicals drives selective addition to ring positions activated by the hydroxyl group while avoiding positions deactivated by the nitro substituent. Major intermediate products include 4-nitrophenoxy radicals and 1,2-dihydroxy-4-nitrocyclohexadienyl radicals formed through hydroxyl addition mechanisms [9].
Advanced oxidation efficiency shows strong pH dependence with optimal performance typically observed in slightly acidic conditions [17]. Homogeneous Fenton oxidation processes achieve 93.6% p-nitrophenol degradation with 50% chemical oxygen demand removal and 60.3% total organic carbon removal in 40 minutes under optimized pH conditions. The mineralization efficiency represents significant improvement over previously reported systems operating under similar conditions.
Proton transfer mechanisms influence degradation pathway selection in aqueous magnesium-containing systems. Excited-state proton transfer to surrounding water molecules occurs with triplet-state p-nitrophenolate anion formation followed by relaxation to ground state in approximately 5 nanoseconds [18]. Reprotonation of ground-state p-nitrophenolate anions completes the overall recovery cycle with near 100% efficiency, explaining the resistance of nitro-aromatic compounds to photo-oxidative degradation in environmental systems.